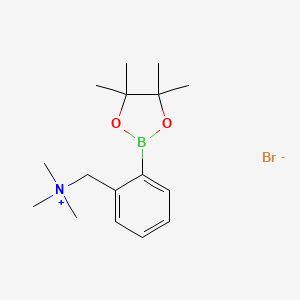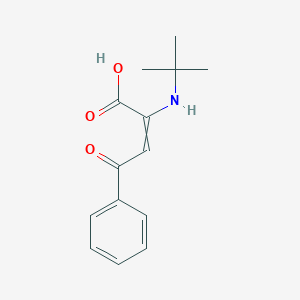![molecular formula C14H22O2 B12516432 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane CAS No. 807380-65-0](/img/structure/B12516432.png)
2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tricyclic Core: This step involves the construction of the tricyclic framework through cyclization reactions. Common reagents used in this step include cyclopentadiene and maleic anhydride.
Introduction of Functional Groups: The ethenyloxy and methoxy groups are introduced through nucleophilic substitution reactions. Reagents such as sodium methoxide and vinyl ether are commonly used.
Final Modifications: The final step involves the methylation of the tricyclic core, typically using methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethenyloxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Sodium methoxide (NaOCH₃), Vinyl ether
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halides, Amines
Scientific Research Applications
2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methoxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane
- 2-[(Ethenyloxy)methoxy]-2-ethyltricyclo[3.3.1.1~3,7~]decane
Uniqueness
2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
807380-65-0 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-(ethenoxymethoxy)-2-methyladamantane |
InChI |
InChI=1S/C14H22O2/c1-3-15-9-16-14(2)12-5-10-4-11(7-12)8-13(14)6-10/h3,10-13H,1,4-9H2,2H3 |
InChI Key |
AFWDTYYWDOANCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)OCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



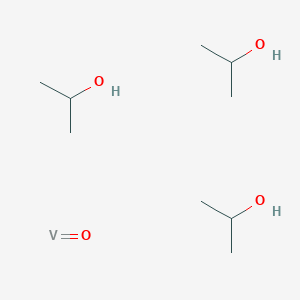
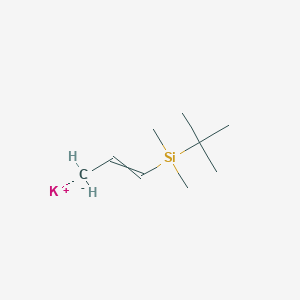
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
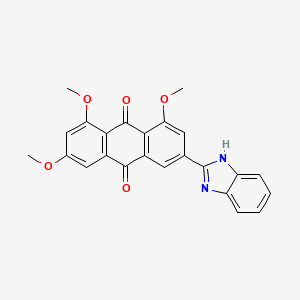
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)

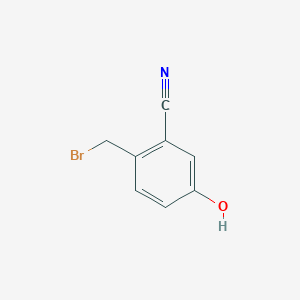
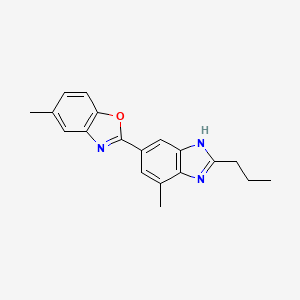
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)
